![molecular formula C19H15ClN4O4S B2639143 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007195-37-0](/img/structure/B2639143.png)
4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antitumor Agents
Benzothiazole derivatives, designed based on structural similarities, have been synthesized and evaluated for their antitumor activities. These compounds exhibit selective cytotoxicity against tumorigenic cell lines and show excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Activities
The synthesis of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has demonstrated significant in vitro antitubercular activities against Mycobacterium tuberculosis. Among these compounds, specific derivatives showed promising lead molecule properties with minimal inhibitory concentration (MIC) values indicating high activity, without toxicity against normal cell lines (Nayak et al., 2016).
Anticancer Drug Development
Research into the synthesis of pyrazole derivatives has focused on developing inhibitors of cell cycle kinases, with a streamlined, environmentally sustainable synthesis process. These compounds have been found to induce apoptosis and necrosis in human cancer cells, with specific derivatives showing potential as anticancer drugs (Nițulescu et al., 2015).
Chemical Synthesis
The study of chemical reactions and properties of related compounds, such as the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d]pyrimidin-7-ones, provides foundational knowledge for understanding the chemical behavior and potential applications of similar complex molecules (Ochi & Miyasaka, 1983).
properties
IUPAC Name |
4-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-11-4-2-3-5-16(11)23-18(13-9-29(28)10-15(13)22-23)21-19(25)12-6-7-14(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJGDGWHRJYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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